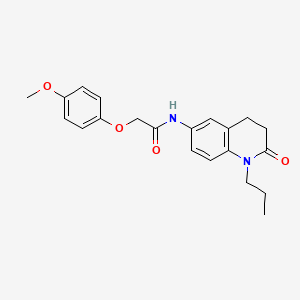

2-(4-methoxyphenoxy)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to "2-(4-methoxyphenoxy)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide" often involves multi-step chemical reactions, utilizing key intermediates and catalytic processes. For example, the synthesis of N-(3-cyano-7-ethoxy-1,4-dihydro-4-oxoquinolin-6-yl)acetamide, a structurally similar compound, was described through a process involving ethylation, acylation, and cyclization steps to yield the target molecule with significant purity and yield (Jiang et al., 2011). These methods highlight the complexity and precision required in synthesizing quinoline derivatives.

Molecular Structure Analysis

The molecular structure of quinoline derivatives, including our compound of interest, is characterized by spectroscopic techniques such as IR, NMR, and Mass spectrometry. For instance, the molecular structure of a related compound, N-{2-[3-(3-formyl-2-oxoquinolin-1(2H)-yl)prop-1-ynyl]phenyl}acetamide, was fully characterized, demonstrating the intricate structural features of these molecules (Durgadas et al., 2013).

Chemical Reactions and Properties

Quinoline derivatives engage in various chemical reactions, reflecting their chemical properties. The reactions include cyclization, alkylation, and condensation, leading to diverse products with potential biological activities. For instance, reactions of cyanoquinolinethiones with α-halocarbonyl compounds and subsequent intramolecular cyclization have been reported, producing tetrahydrothieno[2,3-b]quinolines (Al-Taifi et al., 2016).

Aplicaciones Científicas De Investigación

Structural Aspects and Reactivity

Research on structurally similar compounds, such as N-cyclohexyl-2-(quinolin-8-yloxy) acetamide, reveals insights into their structural aspects and reactivity. These compounds can form gels or crystalline solids upon treatment with different mineral acids, indicating their potential in material science for forming diverse structures with specific properties. The formation of host–guest complexes with enhanced fluorescence emission suggests applications in fluorescence studies and sensor development (Karmakar, Sarma, & Baruah, 2007).

Synthesis of Tetrahydroquinolines

The compound has relevance in the synthesis of tetrahydroquinolines, which are significant in medicinal chemistry. Research demonstrates the preparation of similar compounds and their reactions to yield tetrahydroquinolines, highlighting the compound's role in synthesizing pharmacologically active molecules (Al-Taifi, Abdel-Raheem, & Bakhite, 2016).

Fluorescence and Labeling Applications

Studies on related compounds, such as 6-methoxy-4-quinolone, show strong fluorescence in a wide pH range, indicating potential use in biomedical analysis as fluorescent labeling reagents. This suggests the compound could be useful in developing novel fluorescent probes for biological and chemical assays (Hirano et al., 2004).

Antitumor Activity and Pharmacological Evaluation

Research on similar quinoline derivatives has shown potential antitumor activities, indicating the compound's relevance in the development of new anticancer agents. The synthesis and evaluation of methoxy-indolo[2,1‐a]isoquinolines, for example, have shown cytostatic activity in vitro, suggesting the compound could contribute to the synthesis of new anticancer molecules (Ambros, Angerer, & Wiegrebe, 1988).

Propiedades

IUPAC Name |

2-(4-methoxyphenoxy)-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O4/c1-3-12-23-19-10-5-16(13-15(19)4-11-21(23)25)22-20(24)14-27-18-8-6-17(26-2)7-9-18/h5-10,13H,3-4,11-12,14H2,1-2H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQCSLDCXROBQIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)COC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-methoxyphenoxy)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(2-methylpiperidin-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2494226.png)

![2-(benzenesulfonyl)-N-[3-(1H-benzimidazol-2-yl)phenyl]acetamide](/img/structure/B2494228.png)

![N-[2-(Cyclohexen-1-yl)ethyl]-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide](/img/structure/B2494230.png)

![N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2494231.png)

![Ethyl 4-[[2-[[5-[[(3-fluorobenzoyl)amino]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2494238.png)

![N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}benzamide](/img/structure/B2494242.png)

![2-Methoxyethyl 5-[(3-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2494243.png)